![molecular formula C13H15NS B1438260 Benzyl[1-(thiophen-2-yl)ethyl]amine CAS No. 1019534-84-9](/img/structure/B1438260.png)
Benzyl[1-(thiophen-2-yl)ethyl]amine
Overview
Description
Scientific Research Applications
Synthesis of Heterocyclic Compounds
A study by Sabnis and Rangnekar (1990) detailed the synthesis of heterocyclic compounds like 2-N-(benzo[b]thiophen-2-yl)benzo and 1,2,3-triazoles using a process involving diazotisation and coupling with aromatic and heterocyclic amines, including Benzyl[1-(thiophen-2-yl)ethyl]amine (Sabnis & Rangnekar, 1990).
Structural Analysis in Crystallography
Chan et al. (2003) conducted a structural analysis of Benzyl N-[1-(thiophen-2-yl)ethylidene)]hydrazinecarbodithioate, closely related to this compound, revealing its crystal structure and molecular interactions (Chan et al., 2003).
Copper-Catalyzed Stereospecific C–S Coupling Reactions
Jiang et al. (2018) developed a method for synthesizing benzylic thioethers and sulfones, utilizing this compound in copper-catalyzed C–S coupling reactions. This method efficiently transfers chirality from tertiary benzylic amines to the products (Jiang et al., 2018).
Reactions with Secondary Amines
Vasileva et al. (2018) explored reactions of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates with secondary amines, yielding various derivatives, potentially including those with this compound (Vasileva et al., 2018).
Preparation of Functionalized Heterocycles
Kabirifard et al. (2015) discussed a protocol for preparing functionalized heterocycles, which could involve the use of compounds like this compound (Kabirifard et al., 2015).
Mechanism of Action
Target of Action
Many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of Benzyl[1-(thiophen-2-yl)ethyl]amine.
Mode of Action
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives, which are structurally similar, are known to affect a wide range of biochemical pathways .
Result of Action
Similar compounds have shown a wide range of biological activities .
Action Environment
It’s worth noting that similar compounds can be sensitive to environmental conditions .
properties
IUPAC Name |
N-benzyl-1-thiophen-2-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NS/c1-11(13-8-5-9-15-13)14-10-12-6-3-2-4-7-12/h2-9,11,14H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUMHQDUGIQJST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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